molecular formula C12H22Cl2N2S B2645358 Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine CAS No. 1808547-85-4

Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine

Cat. No.: B2645358
CAS No.: 1808547-85-4
M. Wt: 297.28
InChI Key: QICHAJBZGHLXBK-UHFFFAOYSA-N
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Description

Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine is a complex organic compound with the molecular formula C12H20N2S It is characterized by the presence of a pyrrolidine ring, a thiophene ring, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with a thiophene derivative, followed by the introduction of a methylamine group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the thiophene ring.

    Substitution: Nucleophilic substitution reactions can occur at the methylamine group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of different pyrrolidine derivatives.

Scientific Research Applications

Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound can be used in the study of biological pathways and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrrolidine ring and thiophene ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine share structural similarities.

    Thiophene derivatives: Compounds containing the thiophene ring, such as 2,5-dimethylthiophene, are similar in structure.

Uniqueness

Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

N-methyl-1-[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-10-3-4-12(15-10)9-14-6-5-11(8-14)7-13-2/h3-4,11,13H,5-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDDNNOVRLXICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCC(C2)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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